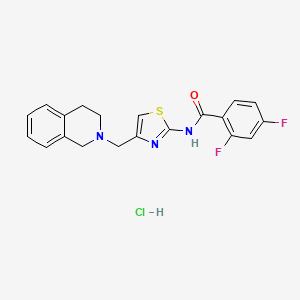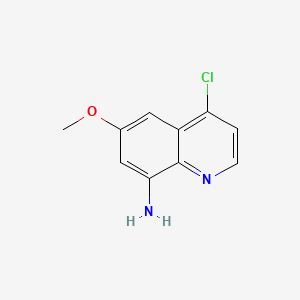
8-アミノ-4-クロロ-6-メトキシキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H9ClN2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential as an antimalarial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
It is known that similar compounds, such as 4-aminoquinolines, have been used for the control and eradication of malaria .
Mode of Action
It is suggested that similar compounds, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
It is known that similar compounds, such as 4-aminoquinolines, have a multi-factorial mechanism of action, including the ability to target lipids, inhibit the formation of haemozoin, and generate reactive oxygen species .
Result of Action
It is suggested that similar compounds, such as chloroquine, result in the accumulation of toxic heme in malarial trophozoites, leading to their death .
Action Environment
It is known that similar compounds, such as 4-aminoquinolines, have been used effectively in various environments for the control and eradication of malaria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxyquinolin-8-amine typically involves the reaction of 5-[(4-methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with appropriate reagents . One common method includes the reduction of nitro groups followed by cyclization to form the quinoline ring. The reaction conditions often involve the use of catalysts such as Raney nickel and solvents like oxolane .
Industrial Production Methods
Industrial production methods for 4-Chloro-6-methoxyquinolin-8-amine are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Chloro-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like Raney nickel or palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction typically yields amine derivatives .
類似化合物との比較
Similar Compounds
6-Methoxyquinolin-8-amine: Shares a similar quinoline structure but lacks the chlorine atom.
4-Chloroquinoline: Similar in structure but without the methoxy group.
8-Aminoquinoline: Lacks both the chlorine and methoxy groups.
Uniqueness
4-Chloro-6-methoxyquinolin-8-amine is unique due to the presence of both chlorine and methoxy groups on the quinoline ring. These functional groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
4-chloro-6-methoxyquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-14-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDMFIRZHADDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C(=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[cyano(3-fluorophenyl)methyl]acetamide](/img/structure/B2593440.png)
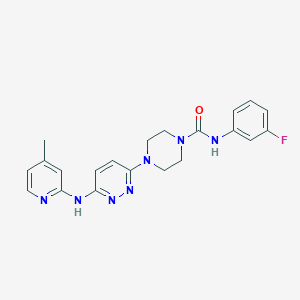
![ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2593443.png)
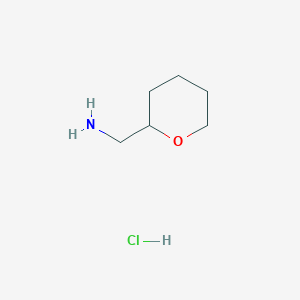
![5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2593445.png)
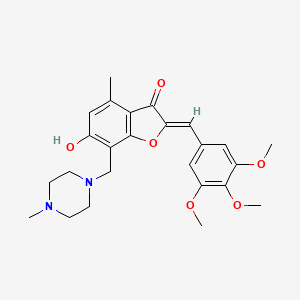
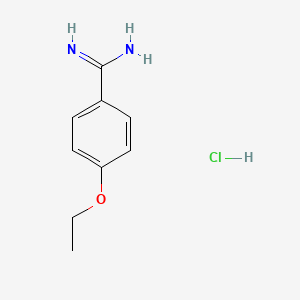
![9-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2593450.png)
![N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2593452.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2593454.png)
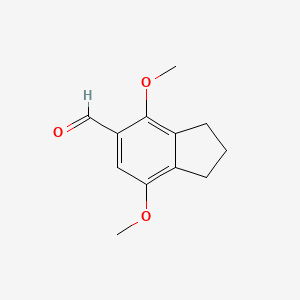
![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide](/img/structure/B2593456.png)
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)
